Cas no 2172454-66-7 (3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol)

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol structure
2172454-66-7 structure
Product name:3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol
CAS No:2172454-66-7
MF:C13H23NO3
Molecular Weight:241.326624155045
CID:6110839
PubChem ID:165867332

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質

名前と識別子

    • 3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol
    • 3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
    • EN300-1646476
    • 2172454-66-7
    • インチ: 1S/C13H23NO3/c15-8-12(4-1-5-17-9-12)13(16)6-10-2-3-11(7-13)14-10/h10-11,14-16H,1-9H2
    • InChIKey: FEYJIMVFNIRVKT-UHFFFAOYSA-N
    • SMILES: OC1(CC2CCC(C1)N2)C1(CO)COCCC1

計算された属性

  • 精确分子量: 241.16779360g/mol
  • 同位素质量: 241.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 61.7Ų

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1646476-0.25g
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
0.25g
$1170.0 2023-05-26
Enamine
EN300-1646476-5.0g
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
5g
$3687.0 2023-05-26
Enamine
EN300-1646476-1.0g
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
1g
$1272.0 2023-05-26
Enamine
EN300-1646476-0.1g
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
0.1g
$1119.0 2023-05-26
Enamine
EN300-1646476-0.5g
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
0.5g
$1221.0 2023-05-26
Enamine
EN300-1646476-2.5g
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
2.5g
$2492.0 2023-05-26
Enamine
EN300-1646476-10000mg
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
10000mg
$5467.0 2023-09-21
Enamine
EN300-1646476-500mg
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
500mg
$1221.0 2023-09-21
Enamine
EN300-1646476-5000mg
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
5000mg
$3687.0 2023-09-21
Enamine
EN300-1646476-50mg
3-[3-(hydroxymethyl)oxan-3-yl]-8-azabicyclo[3.2.1]octan-3-ol
2172454-66-7
50mg
$1068.0 2023-09-21

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol 関連文献

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-olに関する追加情報

Introduction to 3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol (CAS No. 2172454-66-7)

3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound, identified by its Chemical Abstracts Service (CAS) number 2172454-66-7, belongs to a class of molecules characterized by a fused oxane and azabicycloalkane scaffold, which are known for their potential in modulating biological pathways. The presence of both hydroxymethyl and hydroxyl functionalities in its structure suggests a high degree of reactivity, making it a promising candidate for further chemical and biological investigation.

The molecular framework of 3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol incorporates a bicyclic system that combines an eight-membered azabicycle with a three-membered oxane ring. This structural motif is particularly intriguing because it mimics the conformational flexibility observed in natural products, such as terpenes and steroids, while also introducing nitrogen atoms that can engage in hydrogen bonding or coordinate with metal ions. Such features are often exploited in the design of bioactive molecules to enhance binding affinity and selectivity.

In recent years, there has been growing interest in the development of novel scaffolds that can serve as starting points for drug discovery programs. The bicyclo[3.2.1]octane core is a well-studied motif in medicinal chemistry, with numerous examples demonstrating its utility in creating molecules with diverse biological activities. For instance, derivatives of this scaffold have been explored for their potential as kinase inhibitors, GPCR modulators, and antiviral agents. The incorporation of an oxane ring into this system introduces additional rigidity and functionalization possibilities, which can be leveraged to fine-tune the pharmacological properties of the compound.

The hydroxymethyl group at the 3-position of the oxane ring is particularly noteworthy, as it provides a site for further derivatization through oxidation or reduction reactions. This reactivity allows chemists to explore different functional groups that might enhance solubility, metabolic stability, or target interaction. Additionally, the presence of a secondary hydroxyl group on the bicyclic system suggests that this compound could exhibit chiral properties, which are critical for many therapeutic agents where enantiomeric purity is essential.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy before conducting costly wet-lab experiments. By leveraging molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations, scientists can identify potential binding modes between 3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol and biological targets like enzymes or receptors. These studies have revealed that the combination of the oxane and azabicycloalkane moieties creates a surface rich in hydrogen bond donors and acceptors, making it well-suited for interactions with polar residues in proteins.

The potential therapeutic applications of CAS No. 2172454-66-7 are still being explored, but preliminary data suggest that it may have utility in several areas of medicine. For example, its structural features could make it an effective inhibitor of enzymes involved in inflammatory pathways or cancer metabolism. Furthermore, the compound’s ability to form stable complexes with metal ions has led researchers to investigate its potential as a chelating agent for therapeutic purposes.

In terms of synthetic chemistry, 3-3-(hydroxymethyl)oxan-3-yl-8-azabicyclo3.2.1octan-3-ol presents an intriguing challenge due to its complex stereochemistry and multiple functional groups. However, recent reports have described innovative synthetic strategies that allow for the efficient construction of this type of molecule using transition-metal-catalyzed reactions and asymmetric methodologies. These advances not only facilitate access to this compound but also provide valuable insights into how similar scaffolds can be accessed in the future.

The pharmacokinetic properties of CAS No. 2172454-66-7 are another area of active investigation. Studies using computational models have predicted that this compound might exhibit moderate oral bioavailability due to its moderate lipophilicity and good solubility in water. However, further experimental validation is needed to confirm these predictions and optimize formulation strategies for potential therapeutic use.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The unique structural features of strongly hydroxymethyl group-containing oxan-bicycloalkanol derivatives like 2172454667 make them valuable tools for exploring new chemical spaces in drug discovery programs worldwide.

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